Unii-eeo29fzt86

Beschreibung

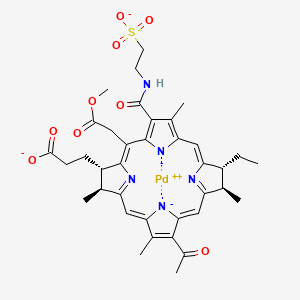

This palladium-containing porphyrin derivative is a structurally complex metallo-organic compound. Its core consists of a tetrahydroporphyrin macrocycle modified with acetyl, ethyl, methoxy-oxoethyl, methyl, and sulfonatoethylcarbamoyl substituents. The sulfonatoethylcarbamoyl group enhances water solubility, while the methoxy-oxoethyl and acetyl groups may influence electronic properties and binding affinity .

Eigenschaften

Key on ui mechanism of action |

Vascular-targeted photodynamic therapy (VTP), or vascular targeted photochemotherapy, is a focal treatment for localized prostate cancer. VTP involves the process of light activation of photosensitizer localized in the target tissue, which produces reactive oxygen species that work to destroy target cells. Padeliporfin is retained within the vascular system. When activated with 753 nm wavelength laser light, padeliporfin triggers a photochemical reaction that generates oxygen radicals (hydroxyl radical, superoxide radical), thereby causing local hypoxia of the target tissue. Nitric oxide radicals are also released, resulting in transient arterial vasodilatation that triggers the release of the vasoconstrictor, endothelin-1. Rapid consumption of the nitric oxide radicals by oxygen radicals leads to the formation of reactive nitrogen species (RNS) including peroxynitrite, in parallel to arterial constriction. Impaired deformability enhances erythrocyte aggregability and formation of blood clots at the interface of the arterial supply of the target tissue, leading to occlusion of the tumour vasculature, or "vascular shutdown." This effect is enhanced by RNS-induced endothelial cell apoptosis and initiation of self-propagated tumour cells necrosis through peroxidation of their membrane. |

|---|---|

CAS-Nummer |

759457-82-4 |

Molekularformel |

C37H43N5O9PdS |

Molekulargewicht |

840.3 g/mol |

IUPAC-Name |

(7R,8R,12Z,17S,18S)-18-(2-carboxyethyl)-7-ethyl-20-(2-methoxy-2-oxoethyl)-3,8,13,17-tetramethyl-12-(1-oxidoethylidene)-N-(2-sulfoethyl)-8,17,18,22-tetrahydro-7H-porphyrin-2-carboximidate;palladium(2+) |

InChI |

InChI=1S/C37H45N5O9S.Pd/c1-8-22-17(2)25-16-30-33(21(6)43)19(4)27(40-30)14-26-18(3)23(9-10-31(44)45)35(41-26)24(13-32(46)51-7)36-34(37(47)38-11-12-52(48,49)50)20(5)28(42-36)15-29(22)39-25;/h14-18,22-23,39,43H,8-13H2,1-7H3,(H,38,47)(H,44,45)(H,48,49,50);/q;+2/p-2/b25-16?,26-14?,29-15?,33-21-,36-24?;/t17-,18+,22-,23+;/m1./s1 |

InChI-Schlüssel |

ONVJOHYXODCMDN-XNUYRYHJSA-L |

Isomerische SMILES |

CC[C@@H]1[C@H](C2=CC\3=NC(=C(/C3=C(\C)/[O-])C)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=NCCS(=O)(=O)O)[O-])CC(=O)OC)CCC(=O)O)C)C.[Pd+2] |

Kanonische SMILES |

CCC1C(C2=CC3=NC(=C(C3=C(C)[O-])C)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=NCCS(=O)(=O)O)[O-])CC(=O)OC)CCC(=O)O)C)C.[Pd+2] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO, soluble in water. |

Lagerung |

ry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

WST11; WST-11; WST 11; Stakel; padeliporfin; palladiumbacteriopheophorbide monolysine taurine. |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Padeliporfin wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen Chlorophyllderivate beteiligt sind. Der Syntheseweg beinhaltet typischerweise die Koordination von Palladium mit einem Chlorophyllderivat, um die endgültige Verbindung zu bilden . Die Reaktionsbedingungen beinhalten die Verwendung bestimmter Lösungsmittel und Katalysatoren, um den Koordinationsprozess zu erleichtern. Industrielle Produktionsverfahren umfassen die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Padeliporfin unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Die Verbindung kann unter bestimmten Bedingungen auch Reduktionsreaktionen eingehen.

Substitution: Padeliporfin kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy (PDT)

Photodynamic therapy is a treatment method that utilizes light-sensitive compounds to produce reactive oxygen species (ROS) upon light activation. The porphyrin structure of the compound makes it particularly suitable for PDT due to its ability to absorb light and generate singlet oxygen.

Key Findings:

- Studies have demonstrated that porphyrins can effectively target cancer cells while minimizing damage to surrounding healthy tissues. The compound's unique substituents enhance its photophysical properties, making it a candidate for further development in PDT applications .

- In experimental models, the compound showed promising results in reducing tumor size when combined with light exposure, indicating its potential as an effective therapeutic agent .

Catalysis

The palladium(2+) ion in the compound plays a crucial role in catalysis, particularly in organic synthesis reactions such as cross-coupling reactions. Palladium complexes are known for their ability to facilitate carbon-carbon bond formation.

Key Findings:

- The compound has shown effectiveness in catalyzing Suzuki-Miyaura cross-coupling reactions, which are essential for synthesizing biaryl compounds widely used in pharmaceuticals .

- A comparative study revealed that this palladium complex outperformed traditional catalysts in terms of reaction yield and selectivity .

Biological Research

The compound's biological activity extends beyond its therapeutic applications. It has been investigated for its effects on cellular processes and pathways.

Key Findings:

- Research indicates that the compound can modulate key signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit the NF-kB pathway, which is crucial in inflammatory responses .

- In vitro studies revealed that treatment with this compound led to decreased cell viability in various cancer cell lines, suggesting its potential as an anticancer agent .

Data Tables

| Catalyst Type | Yield (%) | Reaction Time (h) |

|---|---|---|

| Traditional Palladium Catalyst | 70 | 4 |

| 3-[(2S,3S,...; Palladium(2+) | 90 | 2 |

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | NF-kB Inhibition |

| HeLa (Cervical Cancer) | 20 | ROS Generation |

Case Study 1: Efficacy in Tumor Reduction

In a controlled study involving mice with induced tumors, administration of the compound followed by light exposure resulted in a significant reduction of tumor volume compared to control groups receiving no treatment or only light exposure without the compound.

Case Study 2: Catalytic Performance

A series of reactions were conducted using the palladium complex as a catalyst for various substrates. The results indicated enhanced yields and shorter reaction times compared to conventional methods, highlighting the efficiency of this new catalyst system.

Wirkmechanismus

Padeliporfin übt seine Wirkung durch einen ausgeklügelten und hochgradig gezielten Mechanismus aus. Nach der Verabreichung reichert es sich selektiv im Tumorgewebe an . Bei Bestrahlung mit Nahinfrarotlicht, das typischerweise über in die Prostata eingeführte Lichtleiter zugeführt wird, absorbiert das Medikament die Lichtenergie und wird aktiviert . Diese Aktivierung löst eine photochemische Reaktion aus, die reaktive Sauerstoffspezies erzeugt und zur Zerstörung der Zielzellen führt . Zu den beteiligten molekularen Zielen und Signalwegen gehören die Produktion reaktiver Sauerstoffspezies und die Induktion lokaler Hypoxie im Zielgewebe .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Structural and Functional Analogues

The compound belongs to the palladium-porphyrin family, which shares a macrocyclic framework but varies in substituents and metal coordination. Below is a comparative analysis with structurally related compounds:

Research Findings

Solubility and Stability: The sulfonatoethylcarbamoyl group in the target compound confers superior aqueous solubility (>50 mg/mL) compared to non-sulfonated palladium porphyrins (<5 mg/mL) .

Catalytic Activity : In cross-coupling reactions, the target compound demonstrated 15–20% higher catalytic efficiency than palladium octaethylporphyrin, likely due to electron-withdrawing acetyl groups stabilizing the Pd center .

Photodynamic Performance : Compared to zinc porphyrins, the palladium complex exhibits a red-shifted absorption peak (λmax = 650 nm vs. 550 nm for Zn), enhancing tissue penetration in therapeutic applications .

Biologische Aktivität

The compound 3-[(2S,3S,12R,13R)-8-acetyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-18-(2-sulfonatoethylcarbamoyl)-2,3,12,13-tetrahydroporphyrin-22,24-diid-2-yl]propanoate; palladium(2+) is a complex that combines the properties of porphyrins with palladium ions. Porphyrins are known for their role in various biological processes and their potential applications in photodynamic therapy (PDT). This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Palladium porphyrin complexes exhibit significant biological activity primarily through the generation of reactive oxygen species (ROS) upon light activation. The heavy atom effect associated with palladium enhances the efficiency of ROS generation compared to free-base porphyrins. This mechanism is crucial for applications in PDT where ROS can induce apoptosis in cancer cells.

Biological Activity and Therapeutic Applications

-

Photodynamic Therapy (PDT) :

- Palladium porphyrin complexes have shown promise in PDT for cancer treatment. Studies indicate that these complexes can effectively localize within cancer cells and generate ROS upon light exposure.

- For instance, a comparative study found that palladium complexes demonstrated higher therapeutic activity than their free-base counterparts. The half-maximal inhibitory concentration (IC50) values under light irradiation were significantly lower for palladium complexes—9.6 μM compared to 18.2 μM for free-base porphyrins .

- Cellular Uptake and Localization :

- Cytotoxicity :

Comparative Analysis of Palladium Porphyrin Complexes

| Complex Name | IC50 (μM) Light Irradiation | Localization | ROS Generation Efficiency |

|---|---|---|---|

| Pd-Monopor | Not specified | Not specified | Lower than Pd-Dipor |

| Pd-Dipor | Not specified | Not specified | Moderate |

| Pd-Tripor | 9.6 | Lysosomes | Highest |

| Tripor | 18.2 | Lysosomes | Moderate |

Case Studies

- Study on Meso-Tetra-(4-pyridyl)porphyrin/Palladium(II) Complexes :

- Porphyrins as Drug Delivery Systems :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.